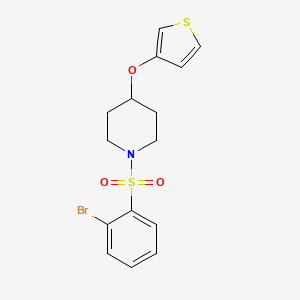![molecular formula C13H18BrN3O3 B2448683 tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate CAS No. 103878-47-3](/img/structure/B2448683.png)
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate” is a chemical compound with the molecular formula C13H18BrN3O3 . It has a molecular weight of 344.20 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The melting point is between 118-120 degrees Celsius . More specific physical and chemical properties are not available in the current data.Applications De Recherche Scientifique
Enantioselective Syntheses and Inhibitor Development
Research by Ghosh, Cárdenas, and Brindisi (2017) focused on the enantioselective synthesis of tert-butyl carbamate derivatives, producing potent β-secretase inhibitors, crucial for Alzheimer's disease research. This highlights the compound's potential in synthesizing therapeutics for neurological conditions (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Biologically Active Compounds
Zhao, Guo, Lan, and Xu (2017) demonstrated the importance of tert-butyl carbamate derivatives as intermediates in creating biologically active compounds, such as omisertinib, used in cancer treatments. This underlines its role in the synthesis of therapeutics for various diseases (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation Techniques
Research by Smith, El‐Hiti, and Alshammari (2013) explored directed lithiation of tert-butyl carbamate derivatives, demonstrating its utility in producing substituted products for potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).
Photochemical Ring Contraction Studies
Crockett and Koch (2003) conducted studies on photochemical ring contraction of tert-butyl carbamate derivatives, leading to the formation of cyclopropanone derivatives. This research opens avenues in organic synthesis, particularly in ring contraction methodologies (Crockett & Koch, 2003).
Crystallographic and Synthetic Studies
Kant, Singh, and Agarwal (2015) focused on synthetic and crystallographic studies of tert-butyl carbamate derivatives. These studies are significant for understanding the molecular structure and potential applications in material sciences (Kant, Singh, & Agarwal, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl N-[2-[(5-bromopyridine-2-carbonyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAFWCMLOLUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide](/img/structure/B2448603.png)



![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)


![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2448623.png)